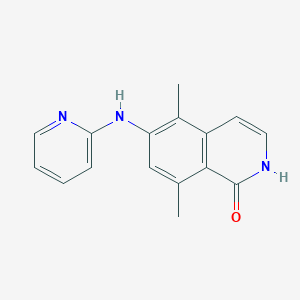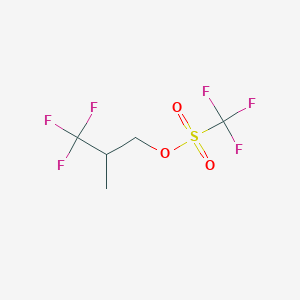
5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Introduction of the Pyridin-2-ylamino Group: This step might involve nucleophilic substitution reactions where a pyridine derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the isoquinoline ring or the pyridin-2-ylamino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action for compounds like 5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. Pathways involved might include signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, used as a building block in organic synthesis.
Quinoline: Structurally similar, with applications in antimalarial drugs.
Pyridine Derivatives: Compounds with similar pyridine rings, used in various chemical and pharmaceutical applications.
Uniqueness
5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other isoquinoline or pyridine derivatives.
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
5,8-dimethyl-6-(pyridin-2-ylamino)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H15N3O/c1-10-9-13(19-14-5-3-4-7-17-14)11(2)12-6-8-18-16(20)15(10)12/h3-9H,1-2H3,(H,17,19)(H,18,20) |
InChIキー |
JTWANDDTDFGVQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1C(=O)NC=C2)C)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11854560.png)
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)
![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
